Gypenoside LVII

Description

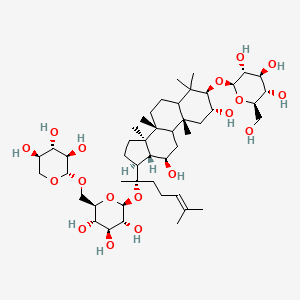

Structure

2D Structure

Properties

Molecular Formula |

C47H80O18 |

|---|---|

Molecular Weight |

933.1 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3R,8R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C47H80O18/c1-21(2)10-9-13-47(8,65-42-38(59)35(56)33(54)27(63-42)20-61-40-36(57)31(52)25(51)19-60-40)22-11-14-46(7)30(22)23(49)16-29-44(5)17-24(50)39(43(3,4)28(44)12-15-45(29,46)6)64-41-37(58)34(55)32(53)26(18-48)62-41/h10,22-42,48-59H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26+,27+,28?,29?,30-,31-,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,42-,44-,45+,46+,47-/m0/s1 |

InChI Key |

GELOPBLVWSJPGZ-CHNMBZPZSA-N |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](CC3[C@]2(CCC4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C |

Origin of Product |

United States |

Natural Occurrence and Bioproduction Dynamics of Gypenoside Lvii

Identification and Isolation from Natural Sources

Specific Occurrence in Gynostemma pentaphyllum Varieties

Gypenoside LVII is one of over 180 gypenosides that have been isolated from Gynostemma pentaphyllum (Thunb.) Makino, a perennial herbaceous plant from the Cucurbitaceae family. nih.govmdpi.com This plant is widely distributed in subtropical and northern subtropical regions of Asia, including China, Japan, and North Korea. researchgate.netnih.govnih.gov While numerous gypenosides have been identified, the specific concentration and presence of this compound can vary between different varieties and geographical origins of G. pentaphyllum. nih.govcabidigitallibrary.org For instance, a study of commercially available G. pentaphyllum samples revealed significant variation in their chemical composition. nih.gov Some varieties are even noted for their sweet taste, which is attributed to the presence of specific gypenosides, though the taste of this compound itself is not specified. nih.gov

Distribution and Content Variability in Plant Tissues

The concentration of gypenosides, including by extension this compound, is not uniform throughout the Gynostemma pentaphyllum plant. The distribution and content of these compounds vary significantly among different plant organs, such as the leaves, stems, roots, tendrils, flowers, and fruits. nih.govoup.com

Recent single-cell RNA sequencing studies have provided high-resolution insights into this distribution, revealing that the biosynthesis of gypenosides predominantly occurs in the mesophyll cells of the leaves. researchgate.netfrontiersin.org Furthermore, there is heightened biosynthetic activity in the shoot apexes compared to mature leaves. frontiersin.org The content of total gypenosides can also be influenced by environmental factors. For example, studies on Gynostemma longipes, a related species, have shown that gypenoside content in the leaves is higher at lower altitudes, while root gypenoside content is higher at higher altitudes. frontiersin.org Light quality also plays a role, with red and white light promoting higher concentrations of total gypenosides compared to blue or green light. scielo.org.mx

Table 1: Factors Influencing Gypenoside Content and Distribution in Gynostemma spp.

| Factor | Influence on Gypenoside Content and Distribution |

|---|---|

| Plant Tissue | Biosynthesis is highest in the mesophyll cells of leaves and shoot apexes. researchgate.netfrontiersin.org |

| Geographical Origin | Significant variation in chemical composition, including gypenosides, is observed in samples from different locations. nih.gov |

| Altitude | In G. longipes, leaf gypenoside content is higher at low altitudes, while root content is higher at high altitudes. frontiersin.org |

| Light Quality | Red and white light lead to higher total gypenoside accumulation than blue or green light. scielo.org.mx |

Biosynthetic Pathways of Gypenosides Preceding this compound

The biosynthesis of this compound is a complex, multi-step process that is a branch of the triterpenoid (B12794562) synthesis pathway. oup.comnih.gov This pathway can be broadly divided into three main stages: the synthesis of initial precursors, the formation of the core triterpenoid skeleton, and the subsequent modifications that create the vast diversity of gypenosides. researchgate.netnih.govmdpi.comresearchgate.net

Initial Metabolic Steps: Isopentenyl Diphosphate (B83284) and Dimethylallyl Pyrophosphate Synthesis

The journey towards this compound begins with the synthesis of the universal five-carbon precursors of all terpenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govnih.govkoreascience.kr In plants, these precursors are produced through two distinct pathways:

The Mevalonic Acid (MVA) Pathway: Occurring in the cytoplasm, this pathway is a primary source of IPP and DMAPP. nih.govnih.gov

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway also contributes to the pool of IPP and DMAPP. nih.govnih.gov

Genes associated with the MEP pathway have shown higher expression in the mesophyll cells of G. pentaphyllum, while MVA pathway genes are more highly expressed in both mesophyll and epidermal cells. frontiersin.org

Skeletal Formation: Cyclization of 2,3-Oxidosqualene (B107256)

The next stage involves the formation of the characteristic triterpenoid skeleton. nih.govmdpi.comresearchgate.net This process is initiated by the assembly of two molecules of IPP and one molecule of DMAPP to form farnesyl pyrophosphate (FPP). nih.gov Two molecules of FPP are then condensed to create squalene (B77637), which is subsequently converted to 2,3-oxidosqualene. nih.govpacb.com

The cyclization of 2,3-oxidosqualene is a critical branching point that determines the diversity of triterpenoid skeletons. nih.govmdpi.com This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). oup.comnih.gov For the dammarane-type saponins (B1172615) like the gypenosides, the key enzyme is dammarenediol-II synthase (DS), which catalyzes the cyclization of 2,3-oxidosqualene into dammarenediol-II, the foundational skeleton for these compounds. researchgate.netnih.govnih.gov

Post-Cyclization Modifications: Hydroxylation and Glycosylation

The final stage in the biosynthesis of this compound involves a series of modifications to the dammarenediol-II skeleton. researchgate.netnih.govmdpi.comresearchgate.net These modifications are what create the vast structural diversity observed among the gypenosides. nih.govnih.gov The two primary types of modifications are:

Hydroxylation: This process, primarily carried out by cytochrome P450 (CYP450) enzymes, adds hydroxyl groups to specific positions on the triterpenoid skeleton. oup.comnih.govnih.gov This site-specific oxidation is a key driver of the structural variety of sapogenins. nih.gov

Glycosylation: Following hydroxylation, various sugar molecules are attached to the sapogenin core. oup.comnih.govnih.gov This step is catalyzed by UDP-glycosyltransferases (UGTs) and is the final step in the biosynthesis, significantly impacting the compound's properties. oup.comkoreascience.kr

The specific combination of hydroxylation and glycosylation patterns ultimately determines the final structure of this compound.

Table 2: Key Enzymes in the Gypenoside Biosynthetic Pathway

| Enzyme Class | Function | Precursor(s) | Product(s) |

|---|---|---|---|

| Farnesyl Pyrophosphate Synthase (FPS) | Assembles FPP from IPP and DMAPP. nih.gov | Isopentenyl Diphosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) | Farnesyl Pyrophosphate (FPP) |

| Squalene Synthase (SS) | Condenses two FPP molecules to form squalene. nih.gov | Farnesyl Pyrophosphate (FPP) | Squalene |

| Squalene Epoxidase (SE) | Converts squalene to 2,3-oxidosqualene. nih.gov | Squalene | 2,3-Oxidosqualene |

| Oxidosqualene Cyclases (OSCs) | Cyclize 2,3-oxidosqualene into various triterpene skeletons. nih.govmdpi.com | 2,3-Oxidosqualene | Dammarenediol-II (for gypenosides) |

| Cytochrome P450s (CYP450s) | Catalyze the hydroxylation of the triterpene skeleton. oup.comnih.govnih.gov | Dammarenediol-II and its derivatives | Hydroxylated sapogenins |

| UDP-Glycosyltransferases (UGTs) | Attach sugar moieties to the sapogenin. oup.comnih.govnih.gov | Hydroxylated sapogenins, UDP-sugars | Gypenosides (including this compound) |

Enzymatic Conversion of Precursor Gypenosides to this compound

The transformation of precursor gypenosides into this compound is a key process, often facilitated by specific enzymes. This bioconversion is a focal point of research for enhancing the availability of this specific compound.

This compound can be produced from Gypenoside LVI through the enzymatic action of glucosidase. mdpi.com During the drying of Gynostemma pentaphyllum, this transformation occurs naturally. mdpi.com The process involves the removal of the lateral glucose molecule at the C-3 position of Gypenoside LVI. mdpi.com Following this initial step, a further reaction can occur where the medial glucose at the same C-3 position is cleaved, leading to the formation of Gypenoside LXXVII. mdpi.com

β-glucosidases are instrumental in the transformation of various gypenosides and ginsenosides (B1230088) by hydrolyzing glucose moieties. For instance, a novel β-glucosidase, BglG167b, derived from Microbacterium sp. Gsoil 167, has demonstrated the ability to convert Gypenoside XVII into Gypenoside LXXV. mdpi.com This enzyme selectively hydrolyzes the inner glucose moiety at the C-3 position of protopanaxadiol-type ginsenosides. mdpi.com

Another noteworthy β-glucosidase is BgpA, from Terrabacter ginsenosidimutans, which sequentially converts ginsenoside Rb1 into Gypenoside XVII, then to Gypenoside LXXV, and finally to Compound K. asm.org This enzyme specifically hydrolyzes the two glucose moieties at the C-3 position and the outer glucose at the C-20 position. asm.org Similarly, the β-glucosidase BglPm from Paenibacillus mucilaginosus can transform ginsenoside Rb1 into Gypenoside XVII and subsequently into ginsenoside F2. plos.org

The enzymatic transformation pathways are diverse. For example, β-glucosidase from Actinosynnema mirum (BglAm) can hydrolyze outer and inner glucose moieties at both the C-3 and C-20 positions of protopanaxadiol-type ginsenosides like ginsenoside Rb1 and Gypenoside XVII, leading to various minor ginsenosides. nih.gov Research has also shown that a recombinant β-glucosidase from Bifidobacterium dentium can selectively hydrolyze the outer glucose at the C-3 position of ginsenoside Rb1 to produce Gypenoside XVII with high efficiency. mdpi.com

The table below summarizes the actions of various β-glucosidases on different gypenoside and ginsenoside precursors.

| Enzyme Source | Precursor Substrate | Transformation Product(s) |

| Gynostemma pentaphyllum (during drying) | Gypenoside LVI | This compound |

| Microbacterium sp. Gsoil 167 (BglG167b) | Gypenoside XVII | Gypenoside LXXV |

| Terrabacter ginsenosidimutans (BgpA) | Ginsenoside Rb1 | Gypenoside XVII, Gypenoside LXXV, Compound K |

| Paenibacillus mucilaginosus (BglPm) | Ginsenoside Rb1 | Gypenoside XVII, Ginsenoside F2 |

| Actinosynnema mirum (BglAm) | Ginsenoside Rb1, Gypenoside XVII | Gypenoside LXXV, Ginsenoside F2, Rh2(S) |

| Bifidobacterium dentium | Ginsenoside Rb1 | Gypenoside XVII |

Biotechnological Approaches for Enhanced Gypenoside Production in Cell Cultures

Biotechnological methods, particularly plant cell and tissue cultures, offer a promising alternative for the large-scale production of gypenosides, overcoming the limitations of conventional extraction from plants. nih.govmdpi.com These in vitro systems provide a controlled environment for optimizing the biosynthesis of these valuable secondary metabolites. cabidigitallibrary.org

One effective strategy to boost gypenoside accumulation in cell cultures is the use of elicitors. mdpi.comresearchgate.net Elicitors are compounds that stimulate defense responses in plant cells, often leading to an increased production of secondary metabolites. mdpi.com For instance, in suspension cell cultures of Gynostemma pentaphyllum, the application of salicylic (B10762653) acid has been shown to significantly increase gypenoside content. mdpi.comresearchgate.net

A study demonstrated that treating G. pentaphyllum suspension cells with 100 μM salicylic acid for six days resulted in a gypenoside concentration of 79.721 mg per gram of dry biomass. mdpi.comresearchgate.net This represented a 1.58-fold increase compared to untreated cells. mdpi.com Other elicitors like methyl jasmonate and yeast extract have also been found to enhance gypenoside production, although to a different extent and with different optimal treatment times. mdpi.com

The table below details the impact of different elicitors on gypenoside production in G. pentaphyllum cell suspension cultures. mdpi.com

| Elicitor | Concentration | Treatment Duration | Gypenoside Content (mg/g dry weight) | Fold Increase vs. Control |

| Salicylic Acid (SA) | 100 μM | 6 days | 79.721 | 1.58 |

| Methyl Jasmonate (MeJA) | 50 μM | 9 days | 73.901 | 1.46 |

| Yeast Extract (YE) | 3 g/L | Beginning of culture | Not specified | Not specified |

| Control (untreated) | N/A | N/A | ~50.456 | N/A |

These biotechnological approaches, including the use of bioreactors for scaling up production, hold significant potential for a sustainable and efficient supply of specific gypenosides like this compound. nih.gov

Advanced Methodologies for Research and Characterization of Gypenoside Lvii

Extraction and Isolation Techniques for Research Purposes

The initial and most critical step in the study of Gypenoside LVII involves its efficient extraction from plant material, typically Gynostemma pentaphyllum, followed by its isolation from a complex mixture of other gypenosides and phytochemicals.

Solvent-Based Extraction Optimization

The principle of solvent-based extraction relies on the differential solubility of gypenosides in various solvents. Optimization of this process is crucial to maximize the yield and purity of the target compound. Research into the extraction of similar saponins (B1172615), such as ginsenosides (B1230088), provides a foundational understanding of effective solvent systems.

Methanol and ethanol (B145695) are commonly employed solvents for the extraction of gypenosides. nih.govmdpi.com Studies have shown that a solution of 70% ethanol can be more effective than other concentrations for certain ginsenosides. mdpi.com The optimization process often involves evaluating various parameters, including the type of solvent, solvent-to-solid ratio, extraction temperature, and duration. For instance, in the context of accelerated solvent extraction (ASE) for ginsenosides, optimal conditions have been identified as 88.64% ethanol, an extraction temperature between 105.98°C and 129.66°C, and an extraction time of 15.92 to 28.77 minutes. nih.govbohrium.com Ultrasonic-assisted extraction is another technique that has been optimized, with parameters such as a liquid-solid ratio of 28:1 mL/g, an ultrasonic time of 52 minutes, and an extraction temperature of 52°C being identified as optimal for gypenosides using an aqueous two-phase system of 30% ethanol and 20% ammonium (B1175870) sulfate. fao.org

Table 1: Comparison of Optimized Solvent-Based Extraction Parameters for Saponins

| Parameter | Accelerated Solvent Extraction (Ginsenosides) | Ultrasonic-Assisted Aqueous Two-Phase Extraction (Gypenosides) |

|---|---|---|

| Solvent | 88.64% Ethanol | 30% Ethanol - 20% Ammonium Sulfate |

| Temperature | 105.98°C - 129.66°C | 52°C |

| Time | 15.92 - 28.77 minutes | 52 minutes |

| Solid-to-Liquid Ratio | Not specified | 1:28 g/mL |

Enzymatic Assisted Extraction Methodologies

Enzymatic assisted extraction (EAE) presents a greener and more specific approach to liberating target compounds from the plant matrix. This method utilizes enzymes to break down cell wall components, thereby enhancing the release of intracellular contents, including this compound. mdpi.com

A patented method describes obtaining this compound through the enzymatic conversion of total gypenosides from Gynostemma pentaphyllum. google.com This suggests a targeted transformation of precursor gypenosides into this compound, which simplifies subsequent purification steps. While the general principle of EAE is established, the specific enzymes and reaction conditions for the direct extraction of this compound from the plant material are a subject of ongoing research. The application of enzymes like β-glucosidase has been successful in the biotransformation of other gypenosides, such as Gypenoside XVII to Compound K, highlighting the potential of enzymatic methods in modifying and producing specific saponins. nih.gov

Chromatographic Separation Techniques (e.g., Column Chromatography, Macroporous Adsorption Resin)

Following extraction, chromatographic techniques are indispensable for the isolation and purification of this compound from the crude extract.

Column Chromatography: This is a fundamental technique used for the separation of gypenosides. Silica gel column chromatography is frequently employed in the initial fractionation of the extract. cabidigitallibrary.org Further purification can be achieved using reversed-phase semi-preparative High-Performance Liquid Chromatography (HPLC), which has been successfully used to isolate Gypenoside LVI and XLVI. cabidigitallibrary.org

Macroporous Adsorption Resin (MAR): MAR chromatography is a highly effective method for the enrichment and preliminary purification of saponins from aqueous extracts. researchgate.netgoogle.com These resins are synthetic polymers with a porous structure that can adsorb and desorb molecules based on their polarity and molecular size. mdpi.com Non-polar styrene-divinylbenzene resins are particularly suitable for saponin (B1150181) separation. The process involves passing the extract through the resin column, where gypenosides are adsorbed. After washing away impurities with water, the adsorbed gypenosides are eluted with an organic solvent, typically an ethanol-water mixture. nih.govresearchgate.net The selection of the appropriate resin type and the optimization of adsorption and desorption conditions are critical for achieving high purity and recovery. nih.gov

Table 2: Overview of Chromatographic Techniques for Gypenoside Isolation

| Technique | Stationary Phase/Resin | Principle of Separation | Application in Gypenoside Research |

|---|---|---|---|

| Column Chromatography | Silica Gel | Adsorption | Initial fractionation of crude extracts. cabidigitallibrary.org |

| Reversed-Phase HPLC | C18 | Partitioning | High-resolution separation and purification of individual gypenosides. cabidigitallibrary.org |

| Macroporous Adsorption Resin | Styrene-divinylbenzene copolymers (e.g., D101) | Adsorption and molecular size exclusion | Enrichment and preliminary purification of total gypenosides from extracts. researchgate.net |

Advanced Analytical Characterization Approaches for Structural Elucidation

The unambiguous identification and structural elucidation of this compound and novel related compounds rely on the application of advanced analytical techniques.

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS)

HPLC coupled with Mass Spectrometry (HPLC-MS), particularly with tandem mass spectrometry (MS/MS), is a powerful tool for the sensitive and selective analysis of gypenosides. This technique is widely used for the identification and quantification of these compounds in complex mixtures and biological samples. nih.govresearchgate.netinformahealthcare.com

In the analysis of Gypenoside LVI and XLVI, structurally similar to LVII, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive multiple reaction monitoring (MRM) mode. researchgate.netnih.gov The specific transition of m/z 441.4→109.2 was monitored for quantification, which corresponds to the aglycone fragment after in-source conversion. researchgate.netnih.gov Chromatographic separation is typically achieved on a C18 column with a gradient elution using acetonitrile (B52724) and water containing a small percentage of formic acid. researchgate.netnih.gov Such methods offer high sensitivity, with lower limits of quantification reported in the range of 10.0 ng/mL for Gypenoside LVI and XLVI in plasma. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Novel Gypenosides

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the de novo structural elucidation of novel natural products, including gypenosides. nih.govnih.gov A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) allows for the complete assignment of proton and carbon signals and the determination of the compound's connectivity. nih.govhyphadiscovery.com

The structural determination of dammarane-type glycosides involves the detailed analysis of the NMR spectra to identify the aglycone structure and the types of sugar moieties, as well as their attachment points and sequence. nih.gov For instance, the three-dimensional structure of Gynoside A, another triterpenoid (B12794562) glycoside, was determined using constrained molecular modeling based on constraints derived from proton NMR spectra. nih.gov The interpretation of these complex spectra by experienced scientists is crucial for the definitive identification of known gypenosides and the characterization of new ones. hyphadiscovery.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the quantification of various compounds. However, due to the absence of a strong chromophore in the molecular structure of this compound and other similar dammarane-type saponins, direct spectrophotometric measurement is often impractical due to low sensitivity and potential interference. To overcome this limitation, indirect colorimetric methods are frequently employed. These methods involve a chemical reaction that generates a colored product, the absorbance of which can be measured in the visible region of the electromagnetic spectrum.

The most common approaches for the quantification of gypenosides, including by extension this compound, are the vanillin-perchloric acid and vanillin-sulfuric acid assays. In these reactions, the saponin is hydrolyzed by a strong acid at an elevated temperature. The resulting sapogenin then reacts with an aldehyde, such as vanillin, to form a colored chromophore. The intensity of the color produced is directly proportional to the concentration of the saponin in the sample.

For the analysis of total saponins in Gynostemma pentaphyllum, the vanillin-perchloric acid method has been shown to produce a colored product with a maximum absorbance (λmax) typically around 547 nm. nih.gov This wavelength is then used for the quantitative determination of the gypenosides present in a sample. The quantification is achieved by comparing the absorbance of the sample to a standard curve prepared from a known concentration of a reference standard, often a purified gypenoside or a related compound like ginsenoside Rb1.

Detailed Research Findings

Research on the quantification of total saponins using UV-Vis spectroscopy has established robust and reliable methodologies. The vanillin-perchloric acid method, for instance, is noted for its simplicity and cost-effectiveness, making it a suitable technique for routine quality control. google.com The reaction conditions, including the concentrations of the reagents, reaction time, and temperature, are critical parameters that must be carefully controlled to ensure reproducibility and accuracy.

Validation of the spectrophotometric method is crucial and typically involves assessing its linearity, precision, and accuracy. Linearity is established by generating a calibration curve with a series of standard solutions of known concentrations and demonstrating a linear relationship between absorbance and concentration, typically indicated by a high correlation coefficient (r² > 0.99). norfeed.net

Precision is evaluated by repeatedly analyzing the same sample, and it is usually expressed as the relative standard deviation (RSD), with lower RSD values indicating higher precision. Accuracy is often determined through recovery studies, where a known amount of the standard is added to a sample, and the percentage of the added standard that is detected is calculated. Acceptable recovery values are typically in the range of 95-105%. norfeed.net

While UV-Vis spectrophotometry is a valuable tool for the quantification of total gypenosides, it is important to note that it is a non-specific method. It provides a measure of the total saponin content rather than the concentration of an individual compound like this compound. For the specific quantification of this compound, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are generally preferred.

Data Tables

To illustrate the application of UV-Vis spectroscopy for the quantification of gypenosides, the following data tables represent typical results obtained during a method validation study.

Table 1: Calibration Curve for Gypenoside Quantification This table shows the data used to establish the linear relationship between the concentration of a gypenoside standard and the absorbance measured by the spectrophotometer.

| Concentration (µg/mL) | Absorbance at 547 nm |

| 10 | 0.125 |

| 20 | 0.252 |

| 40 | 0.501 |

| 60 | 0.748 |

| 80 | 0.995 |

| Linear Regression | |

| Equation | y = 0.0124x + 0.001 |

| Correlation Coefficient (r²) | 0.9992 |

Table 2: Precision and Accuracy of the UV-Vis Method This table summarizes the results of a study to determine the precision and accuracy of the quantification method. Precision is indicated by the Relative Standard Deviation (RSD), and accuracy is shown by the recovery percentage.

| Sample | Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | RSD (%) | Spiked Amount (µg/mL) | Measured Spiked Concentration (µg/mL) | Recovery (%) |

| 1 | 25 | 24.8 | 1.8 | 20 | 44.5 | 98.5 |

| 2 | 50 | 51.2 | 1.5 | 40 | 90.1 | 97.8 |

| 3 | 75 | 74.5 | 1.2 | 60 | 135.6 | 101.0 |

Structural Modifications and Structure Activity Relationships of Gypenoside Lvii and Its Analogues

Synthesis of Gypenoside LVII Derivatives and Analogues

The generation of this compound derivatives and analogues is primarily achieved through chemoenzymatic and semisynthetic methods. These approaches allow for targeted modifications of the gypenoside structure to produce novel compounds with potentially improved bioactivities.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to create complex molecules like this compound derivatives. nih.govnih.gov This strategy often involves the use of glycosidases, which can selectively cleave or transfer sugar moieties. nih.gov For instance, endoglycosidases can be used in transglycosylation reactions to attach different oligosaccharides to a core structure, thereby generating a library of glyco-variants. nih.gov The synthesis of glycopeptides, for example, can be achieved by first chemically synthesizing a peptide with an N-acetylglucosamine residue, followed by the enzymatic transfer of a complex oligosaccharide. nih.gov This method offers high yields and avoids the need for extensive protecting group chemistry for the sugar hydroxyls. nih.gov

Enzymes such as β-glucosidase can be employed to selectively hydrolyze specific glycosidic bonds. mdpi.com During the processing of Gynostemma pentaphyllum, the action of glucosidase can transform Gypenoside LVI into this compound by removing a lateral glucose unit at the C-3 position. mdpi.com Further enzymatic hydrolysis can lead to the formation of Gypenoside LXXVII. mdpi.com

Semisynthetic Approaches from Precursor Saponins (B1172615)

Semisynthesis, starting from naturally abundant precursor saponins, is another key strategy for producing this compound and its analogues. nih.govprinceton.edu This approach leverages the complex core structure provided by nature and introduces modifications through chemical or enzymatic means. Total saponins extracted from Gynostemma pentaphyllum can be subjected to enzymatic conversion and subsequent purification to yield this compound. google.com Acid hydrolysis is a common chemical method used to cleave glycosidic bonds and obtain the aglycone or prosapogenins, which can then be used as building blocks for further synthesis. mdpi.com For example, treatment with methanolic HCl can be used to hydrolyze isolated saponins to yield the aglycone portion. mdpi.com

Structure-Activity Relationship (SAR) Investigations of this compound and Related Compounds

Understanding the relationship between the structure of gypenosides and their biological activity is crucial for designing more potent and selective therapeutic agents. SAR studies focus on how modifications to the glycosyl moieties and the aglycone skeleton influence the compound's bioactivity.

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking are powerful tools for investigating the interactions between small molecules like this compound and their biological targets at a molecular level. researchgate.netnumberanalytics.com These methods are integral to modern drug discovery, allowing for the prediction of binding affinities and modes of interaction, thereby guiding the synthesis of more effective derivatives. researchgate.netbanglajol.info

Ligand-Target Interactions: Predictions for Proteins (e.g., PI3K, AKT, mTOR, IKKβ, PCSK9, COVID-19 Mpro)

Computational studies, particularly molecular docking, have been instrumental in predicting the binding of this compound and its analogues to various protein targets implicated in a range of diseases. These in silico methods provide critical insights into the potential mechanisms of action at a molecular level.

PI3K/AKT/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cellular processes, and its dysregulation is common in cancer. e-century.us Network pharmacology and molecular docking studies have consistently predicted that gypenosides can interact with key proteins in this pathway. nih.govnih.gov Molecular docking analyses have shown that gypenosides can fit into the binding pockets of PI3K, AKT, and mTOR, suggesting a potential inhibitory effect. nih.gov For instance, in studies related to gastric and bladder cancers, various gypenoside components, including analogues of this compound, were docked against PI3K, AKT, and mTOR, revealing favorable binding energies that indicate a strong potential for interaction and pathway modulation. nih.govnih.gov

IKKβ: IκB kinase β (IKKβ) is a key protein in the NF-κB signaling pathway, which is heavily involved in inflammation. While direct docking studies for this compound with IKKβ are not extensively documented, research on its analogues provides strong predictive evidence. For example, molecular docking of Gypenoside XLIX with IKKβ protein yielded a binding energy of -9.9 kcal/mol, which is considered a strong interaction. This suggests that this compound, sharing a similar dammarane-type saponin (B1150181) backbone, may also possess the potential to bind to and inhibit IKKβ.

PCSK9: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism, and its inhibition is a therapeutic strategy for hypercholesterolemia. Molecular docking experiments have suggested that the active saponins from Gynostemma pentaphyllum, including gypenosides, could bind to an allosteric pocket of PCSK9. Specifically, studies on Gypenoside LVI, a closely related analogue, have shown it can suppress PCSK9 expression. The docking studies further predict that 2α-OH-protopanaxadiol-type gypenosides may exhibit a high affinity for an allosteric site on PCSK9, forming hydrogen bonds with key residues like ARG-458.

COVID-19 Mpro: The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, making it a prime target for antiviral drugs. Molecular docking simulations have been performed on a library of saponins, including this compound, against the COVID-19 Mpro. These studies predicted a significant binding affinity for this compound. The analysis revealed specific interactions at the molecular level, contributing to the binding stability.

The predicted interactions for this compound and its analogues with these protein targets are summarized in the table below.

| Compound/Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | COVID-19 Mpro | -9.8 | Val-125, Lys-5, Trp-207, Phe-291 |

| Gypenoside XLIX | IKKβ | -9.9 | Not Specified |

| Gypenosides | PI3K | Good Binding Affinity | Not Specified nih.govnih.gov |

| Gypenosides | AKT | Good Binding Affinity | Not Specified nih.govnih.gov |

| Gypenosides | mTOR | Good Binding Affinity | Not Specified nih.govnih.gov |

| Gypenosides | PCSK9 | Strong Affinity (Allosteric Site) | ARG-458 |

Conformational Analysis and Binding Affinity Simulations

Molecular dynamics (MD) simulations and conformational analyses are powerful computational tools that build upon initial docking predictions to explore the dynamic nature of ligand-protein interactions and provide more accurate estimations of binding affinity.

Binding Affinity: The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. For this compound, a molecular docking study with the COVID-19 Mpro calculated a binding energy of -9.8 kcal/mol. This strong negative value indicates a stable and favorable binding interaction. Similarly, the analogue Gypenoside XLIX was predicted to have a high binding affinity for IKKβ with a binding energy of -9.9 kcal/mol. Such values, typically below -7.0 kcal/mol in AutoDock Vina, are considered indicative of a strong potential for biological activity.

Conformational Analysis: The binding of a flexible molecule like this compound to a protein is not a static event. Conformational analysis investigates the different spatial arrangements (conformations) of the molecule and how they influence binding. During molecular docking and subsequent MD simulations, the ligand explores various conformations within the protein's binding site to find the most energetically favorable pose. For this compound's interaction with COVID-19 Mpro, the simulation identified a specific conformation where the compound forms two hydrogen bonds with the amino acid Val-125 and additional hydrophobic bonds with Lys-5, Trp-207, and Phe-291. These specific interactions are dependent on the precise three-dimensional shape and flexibility of the gypenoside molecule within the binding pocket. The structure-activity relationships of gypenosides are influenced by factors such as the number and position of hydroxyl and sugar groups, which dictate the possible conformations and interactions.

The table below summarizes the binding affinity data from computational simulations.

| Compound | Protein Target | Simulation Method | Predicted Binding Energy (kcal/mol) |

| This compound | COVID-19 Mpro | Molecular Docking | -9.8 |

| Gypenoside XLIX | IKKβ | Molecular Docking | -9.9 |

Mechanistic Insights into the Biological Activities of Gypenoside Lvii in Pre Clinical Research

Cellular and Molecular Mechanisms of Action

Research using human cancer cell lines has demonstrated that Gypenoside LVII possesses significant anti-proliferative properties. These effects are mediated through the induction of programmed cell death and the disruption of cellular integrity.

This compound has been shown to exert a significant inhibitory effect on the growth of certain cancer cells. In studies utilizing human hepatocarcinoma cell lines, the compound was found to promote cell death, thereby suppressing cancer cell proliferation. google.com Specifically, its activity against SMMC-7721 and Bel-7402 human hepatocarcinoma cells has been documented, with its inhibitory concentration being comparable to that of the well-known cancer therapy drug, ginsenoside IH-901. google.com The compound's ability to induce apoptosis is a key mechanism behind its anti-proliferative effects. By promoting the death of human liver cancer cells, this compound effectively curtails the growth of hepatocarcinoma. google.com

Table 1: Inhibitory Action of this compound on Hepatoma Carcinoma Cells

| Cell Line | IC₅₀ Value (µg/mL) |

|---|---|

| SMMC-7721 | 34.57 ± 1.55 |

| Bel-7402 | 60.74 ± 0.89 |

Data sourced from in vitro anti-liver cancer model experiments. google.com

A critical event in the apoptotic process induced by this compound is the degradation of cellular DNA. Research has shown that this compound treatment leads to the fragmentation of DNA within human liver cancer cells (Bel-7402). google.comgoogle.com This breakdown of DNA into smaller fragments is a hallmark of apoptosis and contributes directly to the suppression of hepatocarcinoma cell growth. google.com

While the broader class of gypenosides has been studied for its effects on mitochondrial function and reactive oxygen species (ROS) production, specific pre-clinical data detailing the direct action of this compound on mitochondrial membrane potential and ROS generation are not extensively available in the current body of research.

The induction of cellular senescence, a state of irreversible cell cycle arrest, is another mechanism by which some anti-cancer agents function. However, specific studies focusing on the ability of this compound to induce cellular senescence in pre-clinical models have not been prominently reported in the reviewed literature.

Gypenosides, as a class of compounds, are known to possess anti-inflammatory and immunomodulatory properties. However, detailed pre-clinical studies elucidating the specific pathways through which this compound exerts anti-inflammatory or immunomodulatory effects are limited in the available scientific literature.

Anti-inflammatory and Immunomodulatory Pathways

Inhibition of Nitric Oxide Synthesis in Macrophages

While direct experimental studies on this compound's effect on nitric oxide (NO) synthesis in macrophages are not detailed in the available scientific literature, research on the general class of gypenosides provides significant insights. Macrophages, when activated, can produce large amounts of NO, a key molecule in the inflammatory process. researchgate.net Pre-clinical studies using murine macrophage cell lines (RAW 264.7) have demonstrated that gypenoside extracts can potently inhibit NO synthesis.

In lipopolysaccharide (LPS)-stimulated macrophages, which mimic a bacterial inflammatory response, treatment with gypenosides resulted in a dose-dependent reduction in the production of nitrite, a stable metabolite of NO. This suggests that these compounds can effectively curb the excessive NO production that characterizes certain inflammatory conditions. The inhibitory effect of gypenosides on NO synthesis is a key aspect of their anti-inflammatory properties observed in pre-clinical models.

Attenuation of Inducible Nitric Oxide Synthase (iNOS) Activity and Expression

The mechanism by which gypenosides inhibit nitric oxide production involves the direct modulation of the enzyme responsible for its synthesis, inducible nitric oxide synthase (iNOS). researchgate.net Research demonstrates that the inhibitory action of gypenosides is twofold.

Firstly, gypenosides act as direct inhibitors of iNOS enzymatic activity. researchgate.net Secondly, they attenuate the expression of the iNOS protein itself. This is achieved at the transcriptional level by decreasing the activity of nuclear factor-kappa B (NF-κB), a critical transcription factor that promotes the expression of pro-inflammatory genes, including iNOS. researchgate.netresearchgate.net By both suppressing the enzyme's activity and reducing its availability, gypenosides effectively shut down the iNOS pathway for NO production in inflammatory settings. Again, it is important to note that this data pertains to the general gypenoside class, as specific studies on this compound's effect on iNOS are not presently available.

Antioxidant and Oxidative Stress Modulation

Specific research has been conducted on this compound regarding its protective role against oxidative stress induced by hydrogen peroxide (H₂O₂). In a study evaluating its effects on human neuroblastoma SH-SY5Y cells, this compound demonstrated a potential neuroprotective effect. researchgate.netmolaid.comsubstack.com When the cells were damaged by exposure to H₂O₂, subsequent treatment with this compound led to an increase in cell viability. researchgate.netmolaid.com This indicates that this compound can directly counteract the cellular damage caused by this potent reactive oxygen species.

The protective effects of this compound and other newly identified saponins (B1172615) against H₂O₂-induced damage in SH-SY5Y cells are summarized below.

Table 1: Protective Effects of this compound on H₂O₂-Induced Cell Damage

| Compound | Effect on Cell Viability | Finding | Source |

|---|

| This compound | Increased cell viability by 3.64–18.16% | Showed potential neuroprotective effects against H₂O₂-induced oxidative stress in human neuroblastoma SH-SY5Y cells. | researchgate.net |

Superoxide (B77818) Dismutase (SOD) is a crucial endogenous antioxidant enzyme that catalyzes the conversion of the superoxide radical into less harmful molecules. researchgate.net While no studies have specifically quantified the effect of this compound on SOD activity, research on saponin-rich fractions from Gynostemma pentaphyllum shows a clear regulatory role. In pre-clinical models of hypercholesterolemia, administration of gypenosides was found to significantly increase the activity of SOD. This enhancement of the body's natural antioxidant defense system is a key mechanism by which gypenosides help to mitigate oxidative stress.

Malondialdehyde (MDA) is a well-known biomarker for oxidative stress and lipid peroxidation, the process by which oxidants damage lipids in cell membranes. Elevated levels of MDA are indicative of increased oxidative damage. Pre-clinical studies investigating saponin-rich extracts from Gynostemma pentaphyllum have shown that their administration leads to a decrease in MDA levels in rat plasma. This finding, though not specific to this compound, complements the data on SOD activity, suggesting that gypenosides protect cellular structures from oxidative damage by both enhancing antioxidant defenses and reducing the extent of lipid peroxidation.

Table 2: General Effects of Gypenoside-Rich Extracts on Oxidative Stress Markers

| Marker | Effect | Implication | Source |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Increased Activity | Enhancement of endogenous antioxidant defense. |

| Malondialdehyde (MDA) | Decreased Levels | Reduction in oxidative damage to lipids. | |

Metabolic Regulation at the Cellular and Pre-clinical Levels

This compound is recognized as one of the many dammarane-type triterpenoids from Gynostemma pentaphyllum that may play a role in developing natural drugs for metabolic diseases. researchgate.net The broader class of gypenosides has been studied for its effects on various aspects of metabolism.

In pre-clinical research, gypenosides have been shown to influence both glucose and lipid metabolism. They have demonstrated the ability to improve insulin (B600854) sensitivity and regulate lipid profiles in animal models of metabolic disorders. At the cellular level, certain gypenosides have been found to activate key metabolic regulators. For instance, studies on C2C12 myotubes (a skeletal muscle cell line) showed that Gypenoside L enhances mitochondrial metabolism and muscle differentiation by activating the PGC-1α pathway, a master regulator of mitochondrial biogenesis. While these findings are promising, further research is required to determine the specific role and mechanisms of this compound in metabolic regulation.

Influence on Hepatic Steatosis and Intestinal Barrier Integrity

There is currently no specific research available detailing the influence of this compound on hepatic steatosis or intestinal barrier integrity.

However, studies on the general class of gypenosides have shown potential in these areas. Hepatic steatosis, or fatty liver disease, involves the accumulation of excess fat in the liver. wikipedia.org Research indicates that gypenosides can alleviate hepatic steatosis in mice fed a high-fat diet. nih.govvghtpe.gov.tw These compounds have been observed to reduce liver fat accumulation, improve the liver index, and lower serum levels of total cholesterol (TC) and triglycerides (TG). nih.govvghtpe.gov.tw Histopathological examination of liver tissue in animal models showed a reduction in fat vacuoles after treatment with gypenosides. vghtpe.gov.tw

The intestinal barrier is a crucial component of the gut-liver axis, preventing the translocation of harmful substances from the gut to the liver. mdpi.com A compromised barrier can contribute to liver inflammation and disease progression. nih.gov Studies on gypenosides have demonstrated their ability to maintain the integrity of the intestinal barrier in mice. nih.gov This is achieved by upregulating the expression of tight junction proteins such as ZO-1, Occludin, and Claudin-1 in the colon. nih.gov

Modulation of Lipid Metabolism Pathways

Specific data on how this compound modulates lipid metabolism pathways is not present in the current scientific literature.

Research on the broader gypenosides group indicates a significant role in regulating lipid metabolism. nih.govworldscientific.com In studies involving mice with nonalcoholic fatty liver disease (NAFLD) induced by a high-fat diet, gypenosides were found to modulate the expression of numerous genes involved in fatty acid and steroid metabolism. nih.gov They appear to reduce the synthesis of fatty acids and cholesterol while promoting their transport and degradation. nih.gov This is achieved by downregulating the expression of key genes in fatty acid synthesis (like Srebf1, Fasn, Acly, Acaca) and cholesterol synthesis (Tm7sf2, Lss, Cyp51), and upregulating genes involved in fatty acid transport and breakdown (Cpt1a, Ehhadh). nih.gov

Table 1: Effect of Gypenosides on Key Genes in Lipid Metabolism

| Metabolic Process | Gene | Effect of Gypenoside Treatment |

|---|---|---|

| Fatty Acid Synthesis | Srebf1, Fasn, Acly, Acaca | Downregulation |

| Cholesterol Synthesis | Tm7sf2, Lss, Cyp51, Dhcr7 | Downregulation |

| Fatty Acid Transport & Degradation | Cpt1a, Ehhadh, Slc27a1 | Upregulation |

| Glycerolipid Metabolism | Mgll | Upregulation |

Data derived from studies on the general class of gypenosides in NAFLD mouse models. nih.gov

Effects on Muscle Differentiation and Mitochondrial Metabolism

There is no available research specifically investigating the effects of this compound on muscle differentiation and mitochondrial metabolism.

Attenuation of Insulin Signaling Impairment in In Vivo Models

No in vivo studies specifically examining the effect of this compound on insulin signaling have been published.

Research on other specific gypenosides, such as Gypenoside XLIX , demonstrates a capacity to improve insulin sensitivity. e-century.us In lipid-infused rat models, which exhibit systemic insulin resistance, Gypenoside XLIX was shown to attenuate the impairment of the IRS1/PI3K/Akt insulin signaling pathway in both the liver and gastrocnemius muscle. e-century.us Similarly, studies on the general class of gypenosides have shown they can improve insulin resistance and glucose tolerance in mice with type 2 diabetes, partly by activating the AMPK signaling pathway in the liver. sciopen.comsciopen.com

Alteration of Glycolysis and Gluconeogenesis Pathways

Specific information regarding the impact of this compound on glycolysis and gluconeogenesis is currently unavailable.

Gluconeogenesis is the metabolic pathway that produces glucose from non-carbohydrate sources, primarily in the liver, and is often dysregulated in metabolic diseases. wikipedia.org Research on gypenosides suggests they can mediate hepatic gluconeogenesis. sciopen.comsciopen.com In mice with type 2 diabetes, gypenosides were found to improve insulin resistance by activating the AMPK signaling pathway. sciopen.comsciopen.com This activation leads to the downregulation of key gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby inhibiting excessive glucose production by the liver. sciopen.com

Regulation of Aldehyde Dehydrogenases (ALDHs)

There is no published research that investigates a direct regulatory relationship between this compound and aldehyde dehydrogenases (ALDHs). ALDHs are a group of enzymes responsible for oxidizing a variety of aldehydes, playing a role in detoxification and cellular metabolism. medchemexpress.commedchemexpress.com

Cardioprotective Mechanisms in Cellular and Animal Models

While the general class of gypenosides has been shown to possess cardioprotective properties, there is no specific research detailing these mechanisms for this compound. researchgate.netnih.govpeerj.com Studies on gypenosides demonstrate they can protect against myocardial infarction by reducing infarct size, suppressing inflammation, and mitigating oxidative stress in animal models. researchgate.netnih.gov Mechanistic studies suggest these effects are partly due to the promotion of mitophagy (the selective degradation of mitochondria) and the activation of pro-survival signaling pathways like PI3K/Akt/GSK-3β. peerj.com Other specific compounds like Gypenoside A have also been shown to protect cardiomyocytes from apoptosis. medchemexpress.com A patent has been filed for this compound related to its potential use in anti-hepatoma (liver cancer) drugs, noting it induces degradation of DNA in cancer cells, but this is distinct from cardioprotective activity. google.com

Promotion of Mitophagy

No specific data on the direct role of this compound in promoting mitophagy has been identified in the reviewed literature. Research on the total saponin (B1150181) extract of Gynostemma pentaphyllum (gypenosides) has suggested a role in promoting mitophagy as part of a cardioprotective mechanism, but the contribution of this compound to this effect has not been individually elucidated. nih.gov

Enhancement of Mitochondrial Function and Bioenergetics

Preclinical studies specifically investigating the impact of this compound on mitochondrial function and bioenergetics are not available in the current body of research. While mitochondrial homeostasis is a known target of general gypenoside extracts, the specific actions of this compound remain uncharacterized. nih.gov

Amelioration of Endothelial Dysfunction

The scientific literature lacks specific studies on the effect of this compound on endothelial dysfunction. The protective effects on endothelial cells reported in research are generally attributed to the broader class of gypenosides or other specific molecules within this family. mdpi.com

Neuroprotective Mechanisms in Pre-clinical Models

Preclinical research has indicated that this compound exhibits neuroprotective properties. A study investigating dammarane-type saponins isolated from Gynostemma pentaphyllum identified this compound as one of the compounds with protective effects against neurotoxicity induced by hydrogen peroxide in a human neuroblastoma cell line (SH-SY5Y). researchgate.net

In this in-vitro model of oxidative stress-induced neuronal injury, treatment with this compound was shown to increase cell viability in a dose-dependent manner. This suggests a mechanism of action related to mitigating oxidative damage, a key factor in the pathology of neurodegenerative conditions. researchgate.net The compound was found to have low cytotoxicity, further supporting its potential as a neuroprotective agent. researchgate.net

Below is a table summarizing the neuroprotective effects observed in the SH-SY5Y cell line.

| Cell Line | Insult | Bioactive Compound | Observed Effect |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | This compound | Protective effect against cell death |

| (Oxidative Stress) | Recovery of cell viability in a dose-dependent manner |

This table is based on findings from a study evaluating the protective effects of saponins from Gynostemma pentaphyllum against hydrogen peroxide-induced neurotoxicity. researchgate.net

Signaling Pathway Modulation by this compound and Related Gypenosides

This compound and other gypenosides exert their biological effects by modulating a complex network of intracellular signaling pathways. These pathways are critical for regulating cellular processes such as growth, proliferation, apoptosis, inflammation, and oxidative stress. Preclinical research has identified several key signaling cascades that are significantly influenced by these compounds.

Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that governs cell survival, proliferation, and growth. Dysregulation of this pathway is a common feature in many diseases, including cancer. Gypenosides have been shown to modulate this pathway, often leading to the induction of apoptosis (programmed cell death) in cancer cells.

Recent studies have demonstrated that gypenosides can inhibit the PI3K/AKT/mTOR pathway in various cancer cell lines. nih.govresearchgate.netsemanticscholar.org For instance, in gastric cancer cells, gypenosides have been found to downregulate the expression of key proteins in this pathway, including phosphorylated mTOR (p-mTOR), phosphorylated AKT (p-AKT), and phosphorylated S6 kinase (p-S6K). nih.gov This inhibition leads to the suppression of cancer cell viability and the promotion of apoptosis. nih.govresearchgate.net Molecular docking studies have further revealed that gypenosides can directly bind to PI3K, AKT, and mTOR, suggesting a direct inhibitory interaction. nih.govsemanticscholar.org Similar inhibitory effects on this pathway have been observed in studies on bladder cancer and renal cell carcinoma. researchgate.netsemanticscholar.orgfrontiersin.org

In the context of pulmonary fibrosis, gypenosides have been shown to attenuate the condition by inhibiting the AKT/mTOR/c-Myc pathway. frontiersin.org They achieve this by reducing the phosphorylation of PI3K and AKT, which are typically upregulated in fibrotic lung tissue. frontiersin.org Furthermore, gypenosides have demonstrated cardioprotective effects by activating the PI3K/Akt/GSK-3β/Mcl-1 signaling pathway, which is involved in promoting mitophagy, a process that removes damaged mitochondria. peerj.compeerj.com

| Cell/Tissue Type | Effect of Gypenosides | Key Proteins Modulated | Outcome |

| Gastric Cancer Cells | Inhibition | p-mTOR, p-AKT, p-S6K | Induction of apoptosis nih.govresearchgate.net |

| Bladder Cancer Cells | Inhibition | PI3K, AKT, mTOR | Induction of apoptosis researchgate.netsemanticscholar.org |

| Lung Fibroblasts | Inhibition | p-PI3K, p-AKT | Attenuation of pulmonary fibrosis frontiersin.org |

| Cardiomyocytes | Activation | PI3K, Akt, GSK-3β, Mcl-1 | Cardioprotection via mitophagy peerj.compeerj.com |

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38, ERK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 and Extracellular signal-Regulated Kinase (ERK) pathways, are critical in translating extracellular signals into cellular responses, such as proliferation, differentiation, inflammation, and apoptosis. nih.govopenrheumatologyjournal.comelabscience.com Gypenoside L, a related saponin, has been shown to activate the p38 and ERK MAPK pathways, which in turn induces senescence in liver and esophageal cancer cells. glpbio.com This activation leads to an increase in the expression of senescence-associated secretory phenotype (SASP) factors like IL-1α and IL-6. glpbio.com

In the context of oxidative stress, gypenosides have been found to regulate the Nrf2/ERK/HO-1 signaling pathway in orbital fibroblasts, suggesting a protective role against oxidative damage. nih.gov Conversely, some studies indicate that gypenosides can inhibit the MAPK pathway to exert their effects. For example, in cardiomyocytes, gypenosides have been shown to protect against ischemia/reperfusion injury by inhibiting NF-κB activation via the MAPK signaling pathway. mdpi.com The interplay between p38 and ERK signaling is complex, with evidence of crosstalk between the two pathways. rsc.org

| Cell/Tissue Type | Effect of Gypenoside L/Gypenosides | Pathway Modulated | Outcome |

| Liver and Esophageal Cancer Cells | Activation | p38 and ERK MAPK | Induction of senescence glpbio.com |

| Orbital Fibroblasts | Regulation | Nrf2/ERK/HO-1 | Protection against oxidative stress nih.gov |

| Cardiomyocytes | Inhibition | MAPK/NF-κB | Protection against ischemia/reperfusion injury mdpi.com |

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway

The Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) pathway is a key regulator of the inflammatory response, cell survival, and proliferation. Chronic activation of this pathway is associated with various inflammatory diseases and cancers.

Gypenoside L has been demonstrated to activate the NF-κB pathway to induce senescence in cancer cells. glpbio.com In contrast, other studies have shown that gypenosides can inhibit NF-κB activation. For example, gypenosides have been reported to inhibit inflammation in a mouse model of colitis by decreasing the expression of pro-inflammatory cytokines regulated by NF-κB. mdpi.com Similarly, in LPS-stimulated macrophage cells, gypenosides have been shown to reduce the levels of inflammatory mediators by inhibiting the NF-κB pathway. mdpi.com In the context of neuroinflammation, gypenoside treatment has been found to decrease the levels of pro-inflammatory mediators such as IL-6, IL-1β, and NF-κB in the brain. mdpi.com Furthermore, gypenosides have been shown to induce apoptosis in A549 lung cancer cells by inhibiting NF-κB signaling. frontiersin.org

| Cell/Tissue Type | Effect of Gypenoside L/Gypenosides | Outcome |

| Cancer Cells | Activation | Induction of senescence glpbio.com |

| Colitis Mouse Model | Inhibition | Decreased inflammation mdpi.com |

| Macrophage Cells | Inhibition | Reduced inflammatory mediators mdpi.com |

| Brain (Neuroinflammation) | Inhibition | Decreased pro-inflammatory mediators mdpi.com |

| A549 Lung Cancer Cells | Inhibition | Induction of apoptosis frontiersin.org |

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Activation of this pathway leads to the expression of various antioxidant and cytoprotective genes.

Gypenosides have been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the endogenous antioxidant response. nih.govbiorxiv.org In orbital fibroblasts from patients with Graves' orbitopathy, gypenosides were found to decrease oxidative stress levels by regulating the Nrf2/ERK/HO-1 signaling pathway. nih.gov Studies on enteroendocrine L-cells have also indicated that gypenosides upregulate Nrf2 expression, leading to increased expression of the antioxidant enzymes catalase and HO-1. biorxiv.org This activation of the Nrf2 pathway is believed to protect cells from oxidative damage. biorxiv.orgfrontiersin.org Gypenoside L, in particular, has been shown to stimulate the expression of genes associated with the anti-oxidative stress response, including Nrf2, in C2C12 myotubes. koreamed.org

| Cell/Tissue Type | Effect of Gypenosides/Gypenoside L | Key Proteins Modulated | Outcome |

| Orbital Fibroblasts | Activation | Nrf2, ERK, HO-1 | Decreased oxidative stress nih.gov |

| Enteroendocrine L-cells | Activation | Nrf2, Catalase, HO-1 | Enhanced antioxidant response biorxiv.org |

| C2C12 Myotubes | Activation | Nrf2 | Stimulated anti-oxidative stress response koreamed.org |

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a fundamental role in cell proliferation, survival, and differentiation. researchgate.net Aberrant activation of this pathway is a hallmark of many cancers. frontiersin.org

Network pharmacology studies have identified EGFR as a potential target of gypenosides in the context of cardioprotection. peerj.compeerj.com These computational analyses suggest that gypenosides may exert their effects by modulating the EGFR signaling pathway, among others. peerj.com The EGFR pathway is known to activate downstream cascades such as the PI3K/AKT and MAPK pathways, which are also modulated by gypenosides. jcancer.org While direct experimental evidence detailing the specific interaction of this compound with EGFR is still emerging, the established link between gypenosides and EGFR signaling highlights a potential mechanism for their observed biological activities.

| Context | Predicted Effect of Gypenosides | Significance |

| Cardioprotection | Modulation of EGFR signaling | Potential mechanism for cardioprotective effects peerj.compeerj.com |

| Cancer | Potential inhibition of downstream pathways | EGFR activates PI3K/AKT and MAPK pathways jcancer.org |

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)/Lectin-like Oxidized Low-Density Lipoprotein Receptor-1 (LOX-1) Pathway

The PCSK9/LOX-1 pathway is implicated in the development of atherosclerosis. PCSK9 promotes the degradation of the LDL receptor, leading to increased levels of LDL cholesterol, while LOX-1 is a receptor for oxidized LDL, a key player in atherosclerotic plaque formation. mdpi.comresearchgate.net

Preclinical studies have shown that gypenosides can ameliorate atherosclerosis by suppressing the PCSK9/LOX-1 pathway. researchgate.netnih.gov In a study investigating the effects of gypenosides on atherosclerosis, it was found that certain gypenosides, including this compound, observably reduced the expression of PCSK9 and LOX-1 in injured human umbilical vein endothelial cells (HUVECs). researchgate.netnih.gov This led to a decrease in the secretion of adhesion factors, which are involved in the inflammatory processes of atherosclerosis. researchgate.netnih.gov Molecular docking experiments have suggested that active saponins within gypenosides may bind to an allosteric pocket of PCSK9, thereby inhibiting its activity. nih.gov

| Cell/Tissue Type | Effect of Gypenosides (including this compound) | Key Proteins Modulated | Outcome |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition | PCSK9, LOX-1 | Reduced secretion of adhesion factors, amelioration of atherosclerosis researchgate.netnih.gov |

Protein Phosphatase 2C Alpha (PP2Cα)/Transforming Growth Factor Beta (TGF-β)/p65 Signaling Pathway

Recent preclinical research has identified the Protein Phosphatase 2C Alpha (PP2Cα)/Transforming Growth Factor Beta (TGF-β)/p65 signaling pathway as a key target of gypenosides, including those structurally related to this compound. PP2Cα is a member of the Ser/Thr protein phosphatase family and acts as a negative regulator of several cellular signaling pathways, including TGF-β and NF-κB. nih.gov The TGF-β signaling pathway is a primary driver of fibrosis in various organs, including the liver. nih.gov

The activation of this pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to initiate the transcription of pro-fibrotic genes. nih.gov Additionally, the phosphorylation of the p65 subunit of NF-κB is a critical step in downstream fibrotic events. nih.gov

Studies on gypenoside XLVI, a structurally similar compound, have shown that it can upregulate the protein expression of PP2Cα. nih.gov This increased expression of PP2Cα, in turn, inhibits the phosphorylation of p65, without altering the total amount of p65 protein. nih.gov This action ultimately suppresses the activation of hepatic stellate cells, a key event in liver fibrosis. nih.gov While gypenoside XLVI does not directly activate PP2Cα, it works in a complementary manner with other gypenosides, such as NPLC0393, which directly agonize the phosphatase. nih.gov This synergistic action leads to the shutdown of the PP2Cα/TGF-β/p65 signaling pathway, highlighting a potential mechanism for the anti-fibrotic effects of this class of compounds. nih.gov

Table 1: Effects of Related Gypenosides on the PP2Cα/TGF-β/p65 Pathway

| Compound | Effect on PP2Cα | Effect on p65 Phosphorylation | Downstream Effect |

|---|---|---|---|

| Gypenoside XLVI | Upregulates protein expression nih.gov | Inhibits phosphorylation nih.gov | Suppresses hepatic stellate cell activation nih.gov |

Peroxisome Proliferator-Activated Receptor-Gamma Co-activator-1 Alpha (PGC-1α) Pathway

The Peroxisome Proliferator-Activated Receptor-Gamma Co-activator-1 Alpha (PGC-1α) pathway is central to the regulation of mitochondrial biogenesis and metabolism, particularly in skeletal muscle. researchgate.netkoreamed.orgnih.gov PGC-1α stimulates muscle growth, remodeling of muscle fibers, and enhances oxidative metabolism. researchgate.netkoreamed.orgnih.gov

Preclinical studies using a Gynostemma pentaphyllum extract (GPE) containing Gypenoside L, and Gypenoside L itself, have demonstrated activation of the PGC-1α pathway in murine C2C12 myoblast cells. researchgate.netkoreamed.org Treatment with GPE and Gypenoside L led to an increase in the mRNA expression of the PGC-1α gene (Ppargc1a). koreamed.orgnih.gov This upregulation of PGC-1α was associated with enhanced myotube differentiation and mitochondrial metabolism. researchgate.netkoreamed.org

Furthermore, GPE and Gypenoside L induced the phosphorylation of AMP-activated protein kinase (AMPK) and p38, which are upstream regulators of PGC-1α. researchgate.netkoreamed.org They also induced the deacetylation of PGC-1α via sirtuin 1 (SIRT1). koreamed.org The activation of PGC-1α subsequently led to increased expression of genes involved in lactate (B86563) metabolism (Esrra and Mct1), lipid metabolism (Cpt1b), and the anti-oxidative stress response (Ucp2, Ucp3, Nrf2, and Sod2). koreamed.orgnih.gov These findings suggest that Gypenoside L enhances exercise performance by promoting muscle differentiation and mitochondrial function through the PGC-1α pathway. researchgate.netkoreamed.orgnih.gov

Table 2: Effects of Gypenoside L on the PGC-1α Pathway in C2C12 Myotubes

| Upstream Regulators (Phosphorylation) | Key Mediator (mRNA Expression) | Downstream Genes (mRNA Expression) |

|---|---|---|

| AMP-activated protein kinase (AMPK) koreamed.org | PGC-1α (Ppargc1a) koreamed.orgnih.gov | Estrogen-related receptor α (Esrra) koreamed.org |

| p38 koreamed.org | Monocarboxylate transporter 1 (Mct1) koreamed.org | |

| Sirtuin 1 (SIRT1) (deacetylation) koreamed.org | Carnitine palmitoyltransferase 1b (Cpt1b) koreamed.org | |

| Uncoupling protein 2 (Ucp2) koreamed.orgnih.gov | ||

| Uncoupling protein 3 (Ucp3) koreamed.orgnih.gov | ||

| Nuclear factor erythroid 2-related factor 2 (Nrf2) koreamed.orgnih.gov |

Other Relevant Cellular Signaling Cascades

In addition to the well-defined pathways mentioned above, preclinical research suggests that gypenosides, including this compound and its analogs, modulate a variety of other cellular signaling cascades. These pathways are often implicated in fundamental cellular processes such as cell cycle regulation, apoptosis, and inflammation.

Gypenosides have been shown to modulate key signaling pathways such as NF-κB, Nrf2, AKT, and ERK1/2, which contribute to their neuroprotective properties. nih.gov For instance, Gypenoside L can activate the p38 and ERK MAPK pathways, as well as the NF-κB pathway, to induce senescence in liver and esophageal cancer cells. glpbio.com This induction of senescence is associated with an increase in the activity of SA-β-galactosidase and the production of senescence-associated secretory cytokines. glpbio.com

Furthermore, some gypenosides have demonstrated the ability to induce apoptosis in cancer cells. Gypenoside LI, for example, induces intrinsic apoptosis in melanoma cells and is associated with S phase arrest. researchgate.net This effect is linked to the inhibition of the Wnt/β-catenin signaling pathway. researchgate.net In human lung carcinoma cells, a derivative of Gypenoside LVI, gypenoside Jh1, has been shown to induce apoptosis through a mitochondrial-dependent pathway. researchgate.net

In the context of cardiovascular health, gypenosides have been found to exert cardioprotective effects by promoting mitophagy and activating the PI3K/Akt/GSK-3β/Mcl-1 signaling pathway. peerj.com this compound was one of the gypenosides identified in the extract used in this research. peerj.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Gypenoside XLVI |

| Gypenoside L |

| Gypenoside LI |

| Gypenoside Jh1 |

| NPLC0393 |

| Protein Phosphatase 2C Alpha (PP2Cα) |

| Transforming Growth Factor Beta (TGF-β) |

| p65 |

| Peroxisome Proliferator-Activated Receptor-Gamma Co-activator-1 Alpha (PGC-1α) |

| AMP-activated protein kinase (AMPK) |

| p38 |

| Sirtuin 1 (SIRT1) |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) |

| PI3K/Akt/GSK-3β/Mcl-1 |

| Wnt/β-catenin |

| ERK1/2 |

Omics and Systems Biology Approaches in Gypenoside Lvii Research

Proteomics and Metabolomics Profiling

Proteomics and metabolomics are powerful tools for identifying and quantifying the complete set of proteins and metabolites in a biological system. While specific studies focusing exclusively on Gypenoside LVII are limited, research on gypenosides, the class of compounds to which this compound belongs, offers valuable information.

Identification of Differentially Expressed Proteins and Metabolites

Studies on gypenosides in models of liver fibrosis have identified a significant number of differentially expressed proteins and metabolites. In one such study, treatment with gypenosides resulted in the upregulation of 301 proteins and the downregulation of 296 proteins compared to the disease model. nih.gov At the metabolite level, 9 metabolites were upregulated and 8 were downregulated following gypenoside administration. nih.gov

A comprehensive analysis combining transcriptomics and proteomics in Gynostemma pentaphyllum itself has led to the identification of 3,925 proteins, with 2,537 of them being quantified. plos.org This research provides a foundational dataset for understanding the biosynthesis of gypenosides and the proteins involved. plos.org

Integration of Proteomic and Metabolomic Data for Pathway Analysis

The integration of proteomics and metabolomics data is crucial for understanding the functional consequences of the observed molecular changes. By mapping the differentially expressed proteins and metabolites to biological pathways, researchers can elucidate the mechanisms of action of gypenosides.

In the context of liver fibrosis, integrative analysis revealed that gypenosides impact several key pathways. nih.gov These include:

Glycolysis/gluconeogenesis

Fructose and mannose metabolism

Glycine, serine, and threonine metabolism

Lysine degradation

Arginine and proline metabolism

Glutathione metabolism

Sulfur metabolism

This integrated approach suggests that gypenosides may exert their therapeutic effects by modulating energy metabolism and enhancing the detoxification of harmful aldehydes. nih.gov

Network Pharmacology and Bioinformatics Analysis

Network pharmacology is a powerful approach that combines computational modeling and experimental validation to explore the complex interactions between drugs, targets, and diseases. It has been instrumental in deciphering the multi-target, multi-pathway mechanisms of action of gypenosides.

Construction of Compound-Target-Disease Networks

Network pharmacology studies begin with the construction of networks that link chemical compounds to their protein targets and associated diseases. For gypenosides, these networks have been constructed to explore their effects on various conditions, including heart failure, cancer, and metabolic diseases. nih.govfrontiersin.orgresearchgate.net

For instance, in a study on the cardioprotective effects of gypenosides, a network was built that included 88 bioactive compounds and their 71 corresponding drug-disease targets. nih.gov Similarly, research into the role of gypenosides in gastric cancer involved the creation of a compound-target-disease network to identify key molecular players. frontiersin.org These networks provide a visual representation of the complex interactions and help to identify central nodes that may be critical for the observed pharmacological effects.

Gene Ontology (GO) Enrichment Analysis

Gene Ontology (GO) enrichment analysis is a bioinformatics method used to categorize and interpret the functions of a large set of genes. It provides insights into the biological processes, molecular functions, and cellular components that are significantly associated with a given set of genes, such as the targets of this compound. geneontology.orgcd-genomics.comsdstate.edu

In studies of gypenosides, GO analysis has revealed enrichment in various biological processes. For example, in the context of cardioprotection, GO analysis of gypenoside targets highlighted the regulation of protein phosphorylation, cellular calcium ion homeostasis, and autophagy. nih.gov Research on the effects of gypenosides on cholesterol gallstones showed enrichment in genes related to steroid, sterol, and cholesterol metabolism. frontiersin.orgnih.gov

Table 1: Selected Gene Ontology (GO) Terms Enriched for Gypenoside Targets

| GO Term Category | Enriched GO Term | Associated Condition(s) |

|---|---|---|

| Biological Process | Regulation of protein phosphorylation | Cardioprotection |

| Biological Process | Cellular calcium ion homeostasis | Cardioprotection |

| Biological Process | Autophagy | Cardioprotection |

| Biological Process | Steroid metabolic process | Cholesterol Gallstones |

| Biological Process | Sterol metabolic process | Cholesterol Gallstones |

| Biological Process | Cholesterol metabolic process | Cholesterol Gallstones |

| Molecular Function | Oxidoreductase activity | Graves' Orbitopathy |

| Cellular Component | Not specified in detail in the provided search results | Not specified in detail in the provided search results |

Kyoto Encyclopedia of Genes and Genomes (KEGG) Pathway Enrichment Analysis

The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database resource for understanding high-level functions and utilities of the biological system, such as the cell, the organism, and the ecosystem, from molecular-level information, especially large-scale molecular datasets generated by genome sequencing and other high-throughput experimental technologies. github.comresearchgate.net KEGG pathway enrichment analysis helps to identify the signaling pathways that are most significantly affected by a compound or a set of genes.

For gypenosides, KEGG analysis has consistently pointed to the involvement of several critical signaling pathways. The PI3K-Akt signaling pathway has been identified as a key pathway in multiple studies, including those related to cardioprotection, cancer, and metabolic disorders. nih.govfrontiersin.orgmdpi.com Other frequently implicated pathways include the MAPK signaling pathway and the FoxO signaling pathway. nih.gov

Table 2: Key KEGG Pathways Modulated by Gypenosides

| KEGG Pathway | Associated Condition(s) |

|---|---|

| PI3K-Akt signaling pathway | Cardioprotection, Hepatic Fibrosis, Cancer |

| MAPK signaling pathway | Cardioprotection |

| Ras signaling pathway | Cardioprotection |

| FoxO signaling pathway | Cardioprotection |

These omics and systems biology approaches have been instrumental in moving from a reductionist view to a more holistic understanding of the pharmacological actions of this compound and related compounds. By identifying the key proteins, metabolites, and pathways modulated by these natural products, researchers can better understand their therapeutic potential and develop more targeted and effective interventions.

Protein-Protein Interaction (PPI) Network Analysis